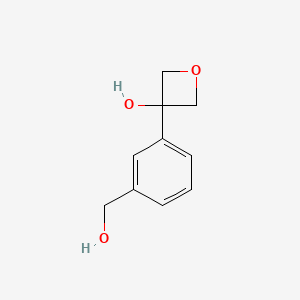
3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol is an organic compound with the molecular formula C10H12O3 It features a phenyl group substituted with a hydroxymethyl group and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol typically involves multiple steps. One common method includes the opening of an epoxide ring, followed by esterification, electrophilic reaction, and ring-closure reaction . The specific conditions for these reactions can vary, but they often involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often employ similar synthetic routes as laboratory methods but are optimized for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce various alcohols.
Scientific Research Applications
3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biological molecules, influencing pathways such as enzyme activity and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 3-(Hydroxymethyl)oxetane
- 3,3-Bis(hydroxymethyl)oxetane
- Oxetan-3-one
Uniqueness
3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol is unique due to the presence of both a phenyl group and an oxetane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-[3-(hydroxymethyl)phenyl]oxetan-3-ol |
InChI |
InChI=1S/C10H12O3/c11-5-8-2-1-3-9(4-8)10(12)6-13-7-10/h1-4,11-12H,5-7H2 |
InChI Key |
PGEKIIWEKOUYMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CC=CC(=C2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



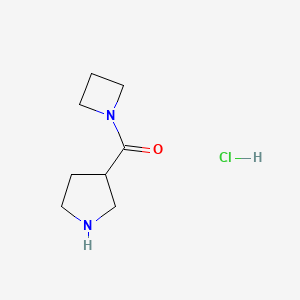
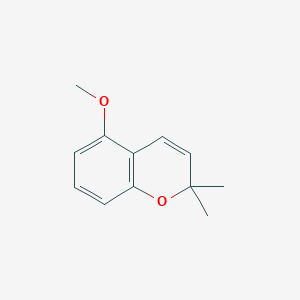

![6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11908863.png)



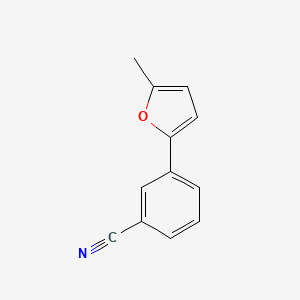
![(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11908883.png)
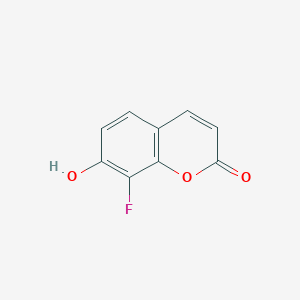
![(4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester](/img/structure/B11908897.png)
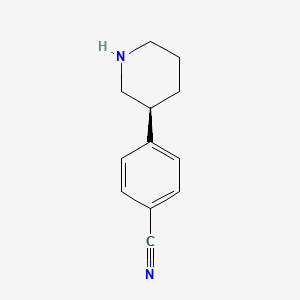
![4-Methyl-5H-indeno[1,2-b]pyridine](/img/structure/B11908905.png)
